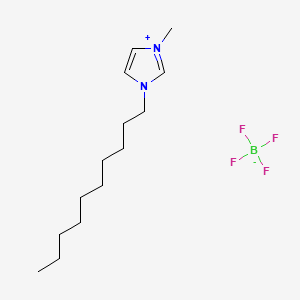

1-Decyl-3-methylimidazolium tetrafluoroborate

Descripción general

Descripción

1-Decyl-3-methylimidazolium tetrafluoroborate is an ionic liquid with the chemical formula C14H27BF4N2. It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Decyl-3-methylimidazolium tetrafluoroborate is typically synthesized through a two-step process:

Alkylation of 1-methylimidazole: This involves reacting 1-methylimidazole with 1-bromodecane to form 1-decyl-3-methylimidazolium bromide.

Anion Exchange: The bromide ion in 1-decyl-3-methylimidazolium bromide is then exchanged with a tetrafluoroborate ion using sodium tetrafluoroborate.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of high-purity reagents and controlled reaction environments .

Análisis De Reacciones Químicas

Types of Reactions: 1-Decyl-3-methylimidazolium tetrafluoroborate undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complexation Reactions: It can form complexes with various metal ions and organic molecules.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides and alkoxides.

Solvents: Reactions are often carried out in polar solvents such as water, methanol, or acetonitrile.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted imidazolium compounds can be formed.

Complexes: Complexation reactions result in the formation of stable complexes with metal ions or organic molecules.

Aplicaciones Científicas De Investigación

Clathrate Hydrate Crystal Inhibition

One of the primary applications of 1-decyl-3-methylimidazolium tetrafluoroborate is as a clathrate hydrate crystal inhibitor in drilling fluids. The presence of hydrate crystals can pose significant challenges in oil and gas extraction; therefore, effective inhibitors are essential.

Case Study:

A study evaluated the effectiveness of this compound in preventing hydrate formation under various conditions. The results indicated that this ionic liquid significantly reduces the rate of hydrate formation compared to conventional inhibitors, demonstrating its potential for use in deep-water drilling operations .

Microextraction Solvent

This compound is also utilized as a microextraction solvent for the determination of synthetic dyes in food and cosmetic products. Its ability to selectively extract specific compounds makes it valuable in analytical chemistry.

Case Study:

Research conducted on the extraction of Brilliant Blue FCF from food samples revealed that this compound provided higher extraction efficiency compared to traditional solvents. This method not only improved sensitivity but also reduced the environmental impact associated with solvent disposal .

Host-Guest Inclusion Complexation

The compound serves as a substrate in host-guest inclusion complexation studies with β-cyclodextrin. This application exploits the ability of ionic liquids to form complexes that can enhance solubility and stability of guest molecules.

Case Study:

A multi-spectroscopic investigation demonstrated that this compound forms stable inclusion complexes with β-cyclodextrin, which can be beneficial for drug delivery systems and improving the bioavailability of pharmaceutical compounds .

Metal Plating and Electropolishing

In the field of materials science, this ionic liquid has been explored for its potential in metal plating and electropolishing processes due to its excellent conductivity and ability to stabilize metal ions.

Data Table: Applications Overview

Environmental Considerations

While this compound has many beneficial applications, it is also essential to consider its environmental impact. Studies have shown varying degrees of toxicity towards aquatic organisms, highlighting the need for careful management when using ionic liquids in industrial processes .

Toxicity Data Table

| Ionic Liquid | EC50 (mg/L) | Toxicity Level |

|---|---|---|

| This compound | 0.204 | Highly toxic |

| 1-Octyl-3-methylimidazolium tetrafluoroborate | 1.3 | Moderately toxic |

| 1-Hexyl-3-methylimidazolium tetrafluoroborate | 37.8 | Practically harmless |

Mecanismo De Acción

The mechanism of action of 1-decyl-3-methylimidazolium tetrafluoroborate involves its interaction with various molecular targets:

Molecular Targets: It interacts with metal ions, organic molecules, and biological membranes.

Pathways Involved: The imidazolium cation can disrupt the structure of biological membranes, leading to changes in membrane permeability and function.

Comparación Con Compuestos Similares

1-Decyl-3-methylimidazolium tetrafluoroborate is compared with other similar ionic liquids:

1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a shorter alkyl chain, leading to different solubility and thermal properties.

1-Hexyl-3-methylimidazolium tetrafluoroborate: Also similar but with intermediate alkyl chain length, offering a balance between the properties of the decyl and butyl derivatives.

1-Methyl-3-octylimidazolium tetrafluoroborate: Another similar compound with an octyl chain, providing different hydrophobicity and interaction characteristics.

This compound stands out due to its longer alkyl chain, which imparts unique solubility and interaction properties, making it particularly useful in specific applications such as drilling fluids and complexation studies .

Actividad Biológica

1-Decyl-3-methylimidazolium tetrafluoroborate ([C10mim][BF4]) is an ionic liquid (IL) that has garnered attention for its potential applications in various fields, including biochemistry and environmental science. This article reviews the biological activity of [C10mim][BF4], focusing on its effects on cellular systems, toxicity, and degradation pathways.

This compound has a unique structure that contributes to its properties as an ionic liquid. Its molecular formula is C12H20BF4N2, and it features a decyl alkyl chain attached to a 3-methylimidazolium cation. This structure influences its interactions with biological systems.

Cytotoxicity

Research indicates that [C10mim][BF4] exhibits cytotoxic effects on various cell lines. In studies involving human hepatocarcinoma (QGY-7701) and HepG2 cells, exposure to [C10mim][BF4] resulted in increased oxidative stress and apoptosis, with an effective concentration (EC50) of approximately 360 μM for QGY-7701 cells and 439.46 μM for HepG2 cells after 24 hours of exposure .

Table 1: Cytotoxic Effects of [C10mim][BF4] on Cell Lines

| Cell Line | EC50 (μM) | Mechanism of Action |

|---|---|---|

| QGY-7701 | 360 | Induction of oxidative stress and apoptosis |

| HepG2 | 439.46 | Mitochondrial disruption and caspase activation |

Impact on Enzyme Activity

The ionic liquid has been shown to affect enzyme stability and activity. For example, it decreases the thermal stability of lysozyme, accelerating amyloid fibrillization in a dose-dependent manner . This suggests that [C10mim][BF4] can disrupt protein function, potentially impacting metabolic processes.

Table 2: Effect of [C10mim][BF4] on Lysozyme Stability

| Concentration (mM) | Effect on Lysozyme Stability |

|---|---|

| 0.5 | Decreased thermal stability |

| 1.0 | Significant acceleration of fibrillization |

Toxicity Studies

Toxicological assessments reveal that [C10mim][BF4] can induce significant changes in liver and kidney function in mammalian models. Acute toxicity studies indicated histopathological changes in the liver following intraperitoneal administration, with an LD50 calculated at 35.7 mg/kg body weight . The kidney was identified as particularly sensitive due to its high oxygen consumption demands during cellular respiration.

Environmental Impact

The degradation pathways of [C10mim][BF4] have been investigated to understand its environmental persistence. Under acidic conditions, it can degrade rapidly, with over 91% degradation achieved within 120 minutes using a micro-electrolysis system . The degradation products include various nitrogenous compounds and fatty acids, which may have further implications for ecological health.

Table 3: Degradation Pathways of [C10mim][BF4]

| Degradation Product | Formation Mechanism |

|---|---|

| N-alkyl formamide | Ring opening and bond breakage |

| Fatty acids (e.g., formic acid) | Decomposition of alkyl formamide |

| Nitrate ions | Resultant from degradation processes |

Case Studies

- Marine Microbial Tolerance : A study isolated marine bacteria capable of degrading imidazolium-based ionic liquids, including [C10mim][BF4]. The bacteria exhibited growth in concentrations exceeding 1 M, highlighting potential bioremediation applications .

- Soil Microbial Community Effects : Another investigation assessed the impact of [C10mim][BF4] on soil enzyme activity and microbial diversity. Results showed that at higher concentrations (5.0 mg/kg and above), enzyme activities were inhibited, leading to altered microbial community structures over a 40-day incubation period .

Propiedades

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.BF4/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;2-1(3,4)5/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUMDWFYJYXDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CCCCCCCCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047915 | |

| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244193-56-4 | |

| Record name | 1-Decyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Decyl-3-methylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.